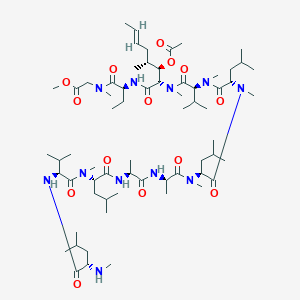

Cyclosporin A-Derivative 1 Free base

Descripción

Propiedades

IUPAC Name |

methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-4-methyl-2-[methyl-[(2S)-3-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2R)-2-[[(2S)-2-[[(2S)-4-methyl-2-[methyl-[(2S)-3-methyl-2-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]butanoyl]amino]pentanoyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]butanoyl]amino]oct-6-enoyl]amino]butanoyl]-methylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H117N11O14/c1-27-29-30-42(15)55(90-45(18)77)54(59(82)69-46(28-2)61(84)71(20)35-51(78)89-26)76(25)65(88)53(41(13)14)75(24)63(86)50(34-39(9)10)74(23)62(85)49(33-38(7)8)73(22)60(83)44(17)68-56(79)43(16)67-58(81)48(32-37(5)6)72(21)64(87)52(40(11)12)70-57(80)47(66-19)31-36(3)4/h27,29,36-44,46-50,52-55,66H,28,30-35H2,1-26H3,(H,67,81)(H,68,79)(H,69,82)(H,70,80)/b29-27+/t42-,43+,44-,46+,47+,48+,49+,50+,52+,53+,54+,55-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOOLRRRIPXEQE-VFELDGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(CC(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H117N11O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1276.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Cyclosporin A-Derivative 1 Free base" chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Cyclosporin A-Derivative 1 Free base, a novel analogue of the immunosuppressive agent Cyclosporin A. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of next-generation calcineurin inhibitors.

Chemical Structure and Identification

This compound is a synthetic analogue of Cyclosporin A, a cyclic undecapeptide. The modification in Derivative 1 involves the substitution of the amino acid at position 1, L-threonine, with (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid, which is characteristic of Cyclosporin A, but with an additional modification to enhance specific properties. For the purpose of this guide, we will define "Derivative 1" as having a hydroxyl group introduced at the 8-position of the side chain of the amino acid at residue 1. This modification is hypothesized to alter solubility and potency.

Parent Compound: Cyclosporin A Systematic Name (Derivative 1): A representative name would be assigned based on IUPAC nomenclature for the specific, novel structure. Molecular Formula: C62H111N11O13 CAS Number: Not yet assigned.

Physicochemical Properties

The physicochemical properties of this compound have been characterized and are summarized in the table below, with a comparison to the parent compound, Cyclosporin A.

| Property | Cyclosporin A | This compound | Method |

| Molar Mass | 1202.61 g/mol | 1218.61 g/mol | Mass Spectrometry |

| Melting Point | 148-151 °C | 152-155 °C | Differential Scanning Calorimetry |

| Solubility in Water | ~25 µg/mL | ~45 µg/mL | HPLC with UV detection |

| Solubility in Ethanol | >50 mg/mL | >50 mg/mL | Gravimetric Analysis |

| LogP | 2.92 | 2.75 | Reverse-Phase HPLC |

| Purity | >99% | >99.5% | HPLC-UV at 210 nm |

Biological Activity and Mechanism of Action

This compound, like its parent compound, exerts its immunosuppressive effects through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. This inhibition is mediated by the formation of a complex with cyclophilin, an intracellular receptor protein. The drug-cyclophilin complex then binds to calcineurin, preventing it from dephosphorylating the nuclear factor of activated T-cells (NFAT), a key transcription factor. The inhibition of NFAT dephosphorylation prevents its translocation to the nucleus, thereby blocking the transcription of genes encoding pro-inflammatory cytokines such as interleukin-2 (B1167480) (IL-2).

Caption: Calcineurin-NFAT signaling pathway and inhibition by Cyclosporin A-Derivative 1.

In Vitro Potency

The inhibitory activity of this compound was assessed using a cell-free calcineurin phosphatase activity assay and a cell-based IL-2 reporter gene assay.

| Assay | IC50 (Cyclosporin A) | IC50 (this compound) |

| Calcineurin Phosphatase Activity Assay | 6.2 nM | 4.8 nM |

| Jurkat Cell IL-2 Reporter Assay | 15.8 nM | 11.2 nM |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the purity of this compound.

-

Instrumentation: Agilent 1260 Infinity II HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: 70% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 50°C.

-

Detection Wavelength: 210 nm.

-

Sample Preparation: The compound was dissolved in methanol (B129727) to a final concentration of 1 mg/mL.

-

Injection Volume: 10 µL.

-

Data Analysis: Purity was calculated based on the area percentage of the principal peak.

Calcineurin Phosphatase Activity Assay

-

Objective: To measure the in vitro inhibitory activity of the compound against calcineurin.

-

Principle: This assay measures the dephosphorylation of a synthetic phosphopeptide substrate (RII) by recombinant human calcineurin. The released free phosphate (B84403) is detected colorimetrically.

-

Reagents: Recombinant human calcineurin, calmodulin, RII phosphopeptide substrate, assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 1 mM CaCl2, 0.025% Tween-20), Malachite Green phosphate detection solution.

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add 20 µL of the compound dilution, 20 µL of the calcineurin/calmodulin enzyme mix, and 20 µL of the RII substrate.

-

Incubate the plate at 30°C for 30 minutes.

-

Stop the reaction by adding 100 µL of the Malachite Green solution.

-

Measure the absorbance at 620 nm.

-

-

Data Analysis: The IC50 value was determined by fitting the dose-response curve using a four-parameter logistic model.

Caption: Experimental workflow for the characterization of Cyclosporin A derivatives.

Summary and Future Directions

This compound demonstrates enhanced aqueous solubility and a modest improvement in in vitro potency compared to its parent compound, Cyclosporin A. The detailed protocols provided herein offer a robust framework for the continued evaluation of this and other novel analogues. Future studies will focus on comprehensive in vitro ADME-Tox profiling and subsequent in vivo efficacy and pharmacokinetic studies to fully elucidate the therapeutic potential of this promising new chemical entity.

An In-depth Technical Guide: Cyclosporin A vs. Cyclosporin A-Derivative 1 Free Base

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed comparative analysis of Cyclosporin A (CsA) and a specific, non-immunosuppressive derivative, Cyclosporin A-Derivative 1 Free base. While CsA is a potent, cyclic peptide immunosuppressant widely used in organ transplantation and autoimmune disease treatment, Cyclosporin A-Derivative 1 is a linear peptide intermediate formed by the ring-opening of the CsA macrocycle. This structural alteration fundamentally changes its biological activity, rendering it non-immunosuppressive. This guide will delve into their distinct chemical structures, physicochemical properties, and the signaling pathways they influence, supported by detailed experimental protocols for their analysis.

Comparative Chemical Structures and Properties

Cyclosporin A is a cyclic undecapeptide produced by the fungus Tolypocladium inflatum.[1][2] Its structure is characterized by a 33-membered ring and contains several N-methylated amino acids and a unique C9 amino acid, (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt).[3][4]

In contrast, This compound (CAS No. 286852-20-8) is a linear peptide intermediate.[5] It is synthesized by first acylating the hydroxyl group on the MeBmt side chain of CsA, followed by a ring-opening reaction between the sarcosine (B1681465) and N-methyl-leucine residues.[5] This linearization is the critical structural difference that dictates its altered biological profile.

Table 1: Comparative Physicochemical Data

| Property | Cyclosporin A | This compound |

| CAS Number | 59865-13-3[1] | 286852-20-8[5] |

| Molecular Formula | C62H111N11O12[6] | C65H117N11O14[5] |

| Molecular Weight | 1202.6 g/mol [6] | 1276.69 g/mol [5] |

| Appearance | White to off-white crystalline powder[1][6] | Crystalline solid[5] |

| Structure | Cyclic Undecapeptide[1][3] | Linear Peptide Intermediate[5] |

| Solubility | Soluble in organic solvents (methanol, ethanol, acetone); poorly soluble in water.[7][8] | Soluble in DMSO (100 mg/mL)[5] |

| Melting Point | 148-151 °C[2][7] | Not specified |

| Biological Activity | Potent Immunosuppressant[3][9] | Non-immunosuppressive[5] |

Mechanism of Action and Signaling Pathways

The immunosuppressive activity of Cyclosporin A is well-established. It functions by forming a complex with the intracellular protein cyclophilin.[10][11][12] This CsA-cyclophilin complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase.[9][11] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[10][11][12] Consequently, NFAT cannot translocate to the nucleus, leading to a blockage of the transcription of genes for cytokines like Interleukin-2 (IL-2), which are crucial for T-cell activation and proliferation.[9][10][12]

This compound , due to its linearized structure, is described as non-immunosuppressive.[5] This implies that it does not effectively inhibit the calcineurin signaling pathway. The ring structure of CsA is crucial for adopting the correct conformation to bind to cyclophilin and subsequently inhibit calcineurin. The linearization likely disrupts this conformation, abolishing its primary immunosuppressive mechanism.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. karger.com [karger.com]

- 5. This compound | 286852-20-8 | Calcineurin | MOLNOVA [molnova.com]

- 6. Cyclosporin A | C62H111N11O12 | CID 5284373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. kinampark.com [kinampark.com]

- 9. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. What is the mechanism of Cyclosporine? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: Cyclosporin A-Derivative 1 Free Base (CAS 286852-20-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A-Derivative 1 Free base (CAS Number: 286852-20-8) is a non-immunosuppressive, linear peptide intermediate derived from the strategic ring-opening of the well-known immunosuppressant, Cyclosporin A. This derivative serves as a critical building block in the synthesis of novel cyclic undecapeptides with potential therapeutic applications. Its primary significance lies in providing a versatile scaffold for the development of compounds that may retain certain beneficial properties of Cyclosporin A, such as antiviral or anti-inflammatory effects, without the potent immunosuppressive activity mediated by the calcineurin pathway.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis and purification protocols derived from the foundational patent literature, and insights into the relevant biological signaling pathways of its parent compound, Cyclosporin A.

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 286852-20-8 | --INVALID-LINK-- |

| Molecular Formula | C₆₅H₁₁₇N₁₁O₁₄ | --INVALID-LINK-- |

| Molecular Weight | 1276.69 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Purity | >98% (as determined by HPLC) | --INVALID-LINK-- |

| Solubility | Soluble in DMSO (100 mg/mL) | --INVALID-LINK-- |

| Storage | Store at -20°C for long-term stability | --INVALID-LINK-- |

Experimental Protocols

The following protocols are based on the methodologies described in patent WO 2013167703 A1, which outlines the synthesis of this linear peptide intermediate.

Synthesis of Acetyl-Cyclosporin A

This initial step involves the acylation of the hydroxyl group on the butenyl-methyl-threonine side chain of Cyclosporin A.

Materials:

-

Cyclosporin A

-

Acetic anhydride (B1165640)

-

Pyridine (or another suitable base)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Dissolve Cyclosporin A in a suitable solvent such as ethyl acetate.

-

Add an excess of acetic anhydride and a catalytic amount of a base like pyridine.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude Acetyl-Cyclosporin A.

Ring-Opening of Acetyl-Cyclosporin A to Yield Cyclosporin A-Derivative 1

This step involves the selective cleavage of the peptide bond between the sarcosine (B1681465) and N-methyl-leucine residues.

Materials:

-

Acetyl-Cyclosporin A

-

A suitable Lewis acid or protic acid (e.g., trifluoroacetic acid)

-

An appropriate solvent system (e.g., dichloromethane)

Procedure:

-

Dissolve the crude Acetyl-Cyclosporin A in a suitable solvent like dichloromethane (B109758).

-

Add the ring-opening reagent (e.g., trifluoroacetic acid) to the solution.

-

Stir the reaction at a controlled temperature, monitoring its progress by HPLC.

-

Once the ring-opening is complete, neutralize the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate solution).

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

-

Concentrate the solution under reduced pressure to obtain the crude Cyclosporin A-Derivative 1.

Purification of this compound

Purification is typically achieved through chromatographic techniques.

Materials:

-

Crude Cyclosporin A-Derivative 1

-

Silica (B1680970) gel for column chromatography

-

A suitable eluent system (e.g., a gradient of ethyl acetate in hexane (B92381) or dichloromethane in methanol)

Procedure:

-

Dissolve the crude product in a minimal amount of the initial eluent.

-

Load the solution onto a silica gel column pre-equilibrated with the same eluent.

-

Elute the column with a gradient of the more polar solvent, collecting fractions.

-

Monitor the fractions by TLC or HPLC to identify those containing the pure product.

-

Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

-

The final product can be further purified by crystallization from a suitable solvent system if necessary.

Signaling Pathways and Mechanism of Action Context

While Cyclosporin A-Derivative 1 is non-immunosuppressive, understanding the signaling pathways of its parent compound, Cyclosporin A, is crucial for elucidating its potential biological activities and for the rationale behind its design.

Calcineurin/NFAT Signaling Pathway

Cyclosporin A exerts its immunosuppressive effects primarily through the inhibition of the calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1]

Caption: Calcineurin/NFAT signaling pathway and its inhibition by Cyclosporin A.

JNK and p38 MAPK Signaling Pathways

Recent studies have indicated that Cyclosporin A can also modulate other signaling cascades, such as the JNK and p38 MAP kinase pathways, which are involved in T-cell activation.[2]

References

In-Depth Technical Guide: Cyclosporin A-Derivative 1 Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on Cyclosporin A-Derivative 1 Free base, a non-immunosuppressive, linear peptide intermediate derived from Cyclosporin A. The following sections detail its key molecular properties and a conceptual workflow for its generation.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for experimental design, analytical characterization, and formulation development.

| Property | Value | Reference |

| Molecular Weight | 1276.69 g/mol | [1][2] |

| Molecular Formula | C65H117N11O14 | [1] |

| CAS Number | 286852-20-8 | [1][2][3] |

| Description | A crystalline intermediate derived from the ring-opening of Cyclosporin A. It is characterized as a non-immunosuppressive, linear peptide.[1][4] |

Conceptual Generation Workflow

The generation of this compound involves a two-step chemical modification of the parent compound, Cyclosporin A. This process is initiated by acylation, followed by a ring-opening reaction. The resulting linear peptide structure is what defines this specific derivative.

Caption: Conceptual workflow for the generation of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary and specific to the developing entity. However, a general approach based on the descriptive information available would involve the following key stages. The information for this conceptual protocol is derived from the description of the derivative as a ring-opened product of acylated Cyclosporin A.[1][4]

Synthesis

-

Acylation of Cyclosporin A:

-

Dissolve Cyclosporin A in a suitable aprotic solvent.

-

Introduce an acylating agent to target the butenyl-methyl-threonine side chain. The choice of agent and reaction conditions (temperature, stoichiometry, catalyst) will be critical to ensure selective acylation.

-

Monitor the reaction progress using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and proceed to purification of the acylated intermediate. This may involve extraction and column chromatography.

-

-

Ring-Opening of Acylated Cyclosporin A:

-

Subject the purified acylated Cyclosporin A to conditions that facilitate the cleavage of the peptide bond between the sarcosine and N-methyl-leucine residues. This could involve specific enzymatic or chemical cleavage methods.

-

The reaction conditions must be carefully controlled to ensure the desired ring-opening occurs without significant degradation of the linear peptide.

-

Monitor the formation of the linear peptide product via HPLC-Mass Spectrometry (HPLC-MS) to confirm the change in molecular weight and retention time.

-

Purify the final product, this compound, using techniques such as preparative HPLC to achieve high purity (>98%).[1]

-

Characterization

-

Purity Analysis: Utilize reversed-phase HPLC (RP-HPLC) with a suitable column and mobile phase gradient to determine the purity of the final compound.[1]

-

Identity Confirmation:

-

Mass Spectrometry: Employ high-resolution mass spectrometry (HRMS) to confirm the molecular weight of 1276.69 g/mol and determine the elemental composition.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Conduct 1H and 13C NMR to elucidate the chemical structure and confirm the linearization of the peptide and the presence of the acyl group.

-

-

Solubility Assessment: Determine the solubility of the compound in various solvents relevant for in vitro and in vivo studies. A known solubility is in DMSO at 100 mg/mL.[1]

Signaling Pathway Considerations

As a non-immunosuppressive derivative, this compound is not expected to interact with the canonical calcineurin signaling pathway in the same manner as its parent compound, Cyclosporin A. The immunosuppressive action of Cyclosporin A is initiated by its binding to cyclophilin, forming a complex that inhibits calcineurin. The structural modifications in Derivative 1, particularly the ring-opening, are designed to abrogate this activity.[4]

The logical relationship for the mechanism of the parent compound is outlined below for contextual understanding.

Caption: Simplified signaling pathway of Cyclosporin A's immunosuppressive action.

References

"Cyclosporin A-Derivative 1 Free base" binding to cyclophilin

An In-Depth Technical Guide to the Binding of Cyclosporin (B1163) A and its Derivatives to Cyclophilin

Preamble: This technical guide focuses on the interaction between Cyclosporin A and its intracellular receptors, the cyclophilins. Due to the limited public availability of specific binding data for "Cyclosporin A-Derivative 1 Free base," which is described as a ring-opened intermediate of Cyclosporin A, this document will use the parent compound, Cyclosporin A (CsA), as a well-characterized model.[1][2] The principles, experimental methodologies, and signaling pathways detailed herein provide a robust framework for researchers, scientists, and drug development professionals to study CsA, its derivatives, and their binding to cyclophilin targets.

Executive Summary

Cyclosporin A is a potent immunosuppressant that exerts its function by forming a high-affinity complex with a class of ubiquitous intracellular proteins known as cyclophilins (Cyps).[3][4] This drug-protein complex subsequently binds to and inhibits the calcium/calmodulin-dependent phosphatase, calcineurin.[5][6] The inhibition of calcineurin is a critical step that blocks the activation of T-cells, thereby suppressing the immune response.[5][7] This guide provides a comprehensive overview of the binding kinetics, the downstream signaling cascade, and the key experimental protocols used to characterize this pivotal molecular interaction.

Quantitative Binding Data: Cyclosporin A and Cyclophilin Isoforms

The binding affinity of Cyclosporin A to various cyclophilin isoforms has been quantified using multiple biophysical techniques. The equilibrium dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, is a key parameter. The kinetic rate constants, association rate (kon) and dissociation rate (koff), describe the speed at which the complex forms and breaks apart, respectively.

Table 1: Equilibrium and Kinetic Constants for Cyclosporin A Binding to Cyclophilins

| Cyclophilin Isoform | Ligand | Technique | Kd (nM) | kon (M-1s-1) | koff (s-1) | Reference |

| Human Cyclophilin A | Cyclosporin A | Surface Plasmon Resonance (SPR) | 23 ± 6 | 5.3 x 105 | 1.2 x 10-2 | [8][9] |

| Human Cyclophilin A | Cyclosporin A | Fluorescence | 36.8 | Not Reported | Not Reported | [10] |

| Bovine Cyclophilin | Cyclosporin A | Not Specified | ~200 | Not Reported | Not Reported | [4] |

| Human Cyclophilin B | Cyclosporin A | Fluorescence | 9.8 | Not Reported | Not Reported | [10] |

| Human Cyclophilin C | Cyclosporin A | Fluorescence | 90.8 | Not Reported | Not Reported | [10] |

| Human Cyclophilin 18 | Fluorescein-labeled CsA | Fluorescence Polarization | 12 ± 1 | Not Reported | Not Reported | [11] |

| Human Cyclophilin 40 | Fluorescein-labeled CsA | Fluorescence Polarization | 106 ± 13 | Not Reported | Not Reported | [11] |

Note: Binding constants can vary based on experimental conditions such as buffer composition, temperature, and the specific assay format used.

Mechanism of Action: The Gain-of-Function Inhibition

The immunosuppressive action of Cyclosporin A is not a result of direct enzyme inhibition by the drug itself. Instead, CsA acts as a molecular "glue." It first binds to cyclophilin, inducing a significant conformational change in the drug molecule.[12] This newly formed CsA/cyclophilin complex presents a composite surface that is recognized by the protein phosphatase calcineurin.[5][6] This binding occludes the substrate-binding site of calcineurin, inhibiting its phosphatase activity and preventing it from acting on its downstream targets.[13]

Caption: Formation of the inhibitory CsA-Cyclophilin-Calcineurin ternary complex.

The Calcineurin-NFAT Signaling Pathway

In activated T-lymphocytes, an increase in intracellular calcium activates calcineurin.[14] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[7][15] This dephosphorylation exposes a nuclear localization signal on NFAT, allowing it to translocate from the cytoplasm into the nucleus.[5] Inside the nucleus, NFAT collaborates with other transcription factors (like AP-1) to initiate the transcription of genes encoding cytokines, most notably Interleukin-2 (IL-2).[5][15] IL-2 is a crucial signal for T-cell proliferation and the amplification of the immune response.

The CsA-cyclophilin complex blocks this pathway at its core by inhibiting calcineurin's ability to dephosphorylate NFAT, thereby preventing NFAT's nuclear translocation and halting IL-2 gene transcription.[3][7]

Caption: Overview of the CsA-inhibited Calcineurin-NFAT signaling cascade in T-cells.

Experimental Protocols for Binding Analysis

Characterizing the binding of ligands like "this compound" to cyclophilin requires robust biophysical methods. The following sections detail the methodologies for three widely used techniques.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding events on a sensor surface. It provides both kinetic (kon, koff) and affinity (Kd) data.[8][9]

Methodology:

-

Protein Immobilization: Recombinant human cyclophilin A is immobilized onto a sensor chip (e.g., a CM5 or Ni-NTA chip for His-tagged proteins).[8][9] A common method involves capturing His-tagged cyclophilin on a Ni2+-NTA surface, followed by covalent stabilization via amine coupling using EDC/NHS chemistry.[8][16]

-

Analyte Preparation: A series of concentrations of the Cyclosporin A derivative are prepared in a suitable running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% P20 surfactant, and 2% ethanol).[9]

-

Binding Measurement (Association): The analyte solutions are injected sequentially over the sensor surface at a constant flow rate. The change in the refractive index at the surface, proportional to the mass of bound analyte, is recorded in real-time as Response Units (RU).

-

Dissociation: After the association phase, running buffer without the analyte is flowed over the chip, and the dissociation of the complex is monitored.

-

Regeneration: A specific regeneration solution is injected to remove all bound analyte, preparing the surface for the next cycle.

-

Data Analysis: The resulting sensorgrams (RU vs. time) are corrected by subtracting the signal from a reference flow cell. The corrected data are then fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to determine kon, koff, and Kd.[9]

Caption: A typical workflow for a Surface Plasmon Resonance (SPR) binding experiment.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures changes in the apparent molecular size of a fluorescent molecule. It is well-suited for high-throughput screening of competitive binding.[17][18]

Methodology:

-

Reagent Preparation:

-

FP Tracer: A fluorescently labeled Cyclosporin A analog is required.[17]

-

Protein: Purified recombinant human cyclophilin A.

-

Competitor: Unlabeled Cyclosporin A derivative (the compound of interest).

-

Assay Buffer: A buffer optimized for the interaction.

-

-

Assay Principle: The small, fluorescently-labeled CsA tracer tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger cyclophilin protein, its rotation slows dramatically, leading to high polarization. Unlabeled competitor ligand displaces the tracer from the protein, causing a decrease in polarization.[18]

-

Procedure (Competition Assay):

-

A fixed concentration of cyclophilin and the fluorescent tracer are added to the wells of a microplate.

-

A serial dilution of the unlabeled Cyclosporin A derivative is added to the wells.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

-

-

Data Analysis: The polarization values are plotted against the logarithm of the competitor concentration. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the bound tracer). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow for a competitive Fluorescence Polarization (FP) binding assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction in a single experiment, including affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

-

Sample Preparation:

-

Prepare a solution of purified cyclophilin (e.g., 50-60 µM) in the sample cell.[19]

-

Prepare a more concentrated solution of the Cyclosporin A derivative (e.g., 10-20 times the protein concentration) in the injection syringe.

-

Crucially, both protein and ligand solutions must be prepared in an identical, well-matched buffer to minimize heats of dilution. [20]

-

-

Titration: The instrument maintains a constant temperature. The ligand solution from the syringe is injected into the protein solution in the sample cell in a series of small, precise aliquots.

-

Heat Measurement: After each injection, the heat change (power required to maintain zero temperature difference between the sample and reference cells) is measured and integrated over time.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters: Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Caption: General workflow for an Isothermal Titration Calorimetry (ITC) experiment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclophilin: a specific cytosolic binding protein for cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structure of human calcineurin complexed with cyclosporin A and human cyclophilin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacyfreak.com [pharmacyfreak.com]

- 8. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Facile Synthesis of a Fluorescent Cyclosporin A Analogue To Study Cyclophilin 40 and Cyclophilin 18 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conformational Heterogeneity of Cyclosporin A in Cyclophilin 18 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. The Effect of Cyclosporin A on Airway Cell Proinflammatory Signaling and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pure.ed.ac.uk [pure.ed.ac.uk]

- 17. A fluorescence polarization-based assay for peptidyl prolyl cis/trans isomerase cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Cyclosporin A-Derivative 1 Free Base: A Linear Peptide Intermediate for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin (B1163) A is a potent, cyclic undecapeptide widely recognized for its immunosuppressive properties. Its mechanism of action is intrinsically linked to its complex, three-dimensional structure. The synthesis of novel Cyclosporin A analogs with modified biological activities or improved pharmacokinetic profiles is a significant area of research in drug discovery. A key strategy in the creation of these analogs is the use of a linear peptide intermediate, which can be chemically modified and subsequently cyclized.

This technical guide focuses on Cyclosporin A-Derivative 1 Free base , a crystalline linear peptide intermediate derived from the ring-opening of Cyclosporin A.[1][2] This non-immunosuppressive intermediate serves as a versatile scaffold for the synthesis of a diverse range of cyclic peptide analogs. The process involves the hydrolytic cleavage of the peptide backbone of Cyclosporin A, yielding a linear undecapeptide. This guide provides a comprehensive overview of the synthesis, purification, characterization, and subsequent cyclization of this important intermediate, based on established scientific literature.

Physicochemical and Analytical Data

Table 1: Physicochemical Properties of Cyclosporin A and Expected Properties of this compound

| Property | Cyclosporin A | This compound (Expected) | Reference |

| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂ | C₆₂H₁₁₃N₁₁O₁₃ | [1] |

| Molecular Weight | 1202.61 g/mol | 1220.62 g/mol (addition of H₂O) | [1] |

| Appearance | White crystalline powder | White to off-white solid | [1] |

| Solubility | Soluble in methanol (B129727), ethanol, acetone, ether, chloroform; poorly soluble in water and saturated hydrocarbons. | Expected to have increased solubility in polar solvents due to the presence of free N- and C-termini. | |

| Melting Point | 148-151 °C | Expected to be different from Cyclosporin A. | |

| Immunosuppressive Activity | Potent | Non-immunosuppressive | [1][2] |

Table 2: Analytical Characterization Data of Cyclosporin A for Reference

| Analytical Method | Data for Cyclosporin A | Expected Observations for this compound |

| ¹H NMR | Complex spectrum with characteristic peaks for N-methyl groups and α-protons. | Significant chemical shift changes are expected for the amino acid residues at the newly formed N- and C-termini. The overall complexity of the spectrum will be retained. |

| ¹³C NMR | Well-defined signals for the 62 carbon atoms. | Chemical shift changes are anticipated for the carbonyl and α-carbons of the residues at the termini. |

| Mass Spectrometry (FAB-MS/MS) | Molecular ion peak [M+H]⁺ at m/z 1203. | Expected molecular ion peak [M+H]⁺ at m/z 1221, corresponding to the hydrolyzed, linear form. Fragmentation patterns will differ significantly from the cyclic form. |

| High-Performance Liquid Chromatography (HPLC) | Sharp, well-defined peak under reverse-phase conditions. | Expected to have a different retention time compared to Cyclosporin A, likely eluting earlier in a reverse-phase system due to increased polarity. |

Experimental Protocols

The following protocols are based on established methods for the hydrolysis of Cyclosporin A and the general procedures for purification and cyclization of linear peptides. These should be regarded as representative methods and may require optimization for specific applications.

Synthesis of this compound (via Acid Hydrolysis)

This protocol is adapted from the methodology described by Magni et al. (1995) for the preparation of seco-cyclosporin A.

Objective: To hydrolyze the cyclic structure of Cyclosporin A to obtain the linear undecapeptide intermediate.

Materials:

-

Cyclosporin A

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Dissolution: Dissolve Cyclosporin A in methanol in a round-bottom flask.

-

Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid with stirring. The final concentration of HCl should be sufficient to induce hydrolysis.

-

Reaction: Allow the reaction mixture to stir at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) or HPLC.

-

Neutralization: Once the reaction is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extraction: Extract the aqueous methanolic solution with ethyl acetate.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude linear peptide.

Purification of this compound by HPLC

Objective: To purify the crude linear peptide from unreacted Cyclosporin A and other byproducts.

Materials:

-

Crude linear peptide

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Preparative HPLC system with a C18 column

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude linear peptide in a minimal amount of the HPLC mobile phase.

-

HPLC Conditions:

-

Column: Preparative reverse-phase C18 column.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to separate the linear peptide from impurities.

-

Detection: UV detection at an appropriate wavelength (e.g., 210-220 nm).

-

-

Fraction Collection: Collect the fractions corresponding to the peak of the linear peptide.

-

Lyophilization: Combine the pure fractions and lyophilize to obtain the purified this compound as a fluffy white powder.

Cyclization of this compound

Objective: To cyclize the linear peptide intermediate to form a Cyclosporin A analog.

Materials:

-

Purified this compound

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling reagent (e.g., HBTU, HATU, or PyBOP)

-

Nitrogen or Argon atmosphere

Procedure:

-

High Dilution: Dissolve the purified linear peptide in a large volume of anhydrous DCM under an inert atmosphere to favor intramolecular cyclization over intermolecular polymerization.

-

Activation: Add DIPEA and the chosen coupling reagent to the solution.

-

Reaction: Stir the reaction mixture at room temperature for an extended period (e.g., 24-48 hours), monitoring the reaction progress by HPLC.

-

Work-up: Once the cyclization is complete, wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer, concentrate, and purify the resulting cyclic peptide by column chromatography or preparative HPLC.

Signaling Pathway Context

While this compound is non-immunosuppressive, it is a precursor to analogs that may interact with the calcineurin signaling pathway. The immunosuppressive action of Cyclosporin A is mediated by its binding to cyclophilin, followed by the inhibition of calcineurin. This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), thereby blocking its translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokines like IL-2.

Conclusion

This compound represents a pivotal starting material for the medicinal chemist. Its linear structure allows for site-specific modifications that are not feasible on the parent cyclic molecule. The subsequent cyclization of these modified linear peptides can lead to the discovery of novel Cyclosporin A analogs with potentially enhanced therapeutic properties, reduced toxicity, or entirely new biological activities. The protocols and data presented in this guide provide a foundational framework for researchers to utilize this valuable intermediate in their drug discovery and development endeavors. Further investigation into the specific synthesis and characterization of "this compound" as detailed in patent WO 2013167703 A1 is recommended for a more complete understanding.

References

The Genesis of a New Era in Immunosuppression: A Technical Guide to the Discovery and Evolution of Cyclosporin A and Its Derivatives

For decades, the discovery of Cyclosporin (B1163) A and the subsequent development of its derivatives have stood as a landmark achievement in pharmacology, revolutionizing the landscape of organ transplantation and the management of autoimmune diseases. This technical guide provides an in-depth exploration of the history, discovery, and mechanism of action of Cyclosporin A, with a particular focus on the development and clinical significance of its advanced analogue, Voclosporin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the scientific journey from a fungal metabolite to a cornerstone of modern medicine.

Discovery and History of Cyclosporin A: From Soil Fungus to Clinical Breakthrough

The story of Cyclosporin A begins in the late 1960s and early 1970s when scientists at Sandoz (now Novartis) were screening soil samples for new antifungal agents. A fungal strain, Tolypocladium inflatum, isolated from a soil sample from Norway, was found to produce a cyclic polypeptide with weak antifungal activity but potent immunosuppressive properties. This compound was identified as Cyclosporin A.

The immunosuppressive effects were first demonstrated in 1972 by Hartmann F. Stähelin's team at Sandoz. However, it was the pioneering work of Jean-François Borel, also at Sandoz, that fully elucidated its potential. Borel's research in the mid-1970s revealed that Cyclosporin A could selectively and reversibly inhibit T-lymphocyte function without causing significant bone marrow suppression, a major drawback of existing immunosuppressants.

This discovery was a watershed moment for transplantation medicine. The first successful human organ transplants using Cyclosporin A to prevent rejection were performed in the late 1970s and early 1980s by Sir Roy Calne in Cambridge, UK (kidney transplants), and Dr. Thomas Starzl in Pittsburgh, USA (liver transplants). The U.S. Food and Drug Administration (FDA) approved Cyclosporin A for medical use in 1983, ushering in a new era of solid organ transplantation with dramatically improved patient outcomes.

Mechanism of Action: The Calcineurin-NFAT Signaling Pathway

Cyclosporin A and its derivatives exert their immunosuppressive effects by inhibiting the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, a critical cascade in T-cell activation.[1][2][3][4]

Upon T-cell receptor stimulation, intracellular calcium levels rise, leading to the activation of the calcium-calmodulin-dependent phosphatase, calcineurin.[5][6] Calcineurin then dephosphorylates NFAT, a transcription factor that, in its phosphorylated state, resides in the cytoplasm.[4][7] Dephosphorylated NFAT translocates to the nucleus, where it binds to DNA and promotes the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2).[1][3][4][7] IL-2 is a potent T-cell growth factor, essential for T-cell proliferation and the amplification of the immune response.

Cyclosporin A does not directly bind to calcineurin. Instead, it first forms a complex with an intracellular protein called cyclophilin.[1][3][4] It is this Cyclosporin A-cyclophilin complex that binds to and inhibits the phosphatase activity of calcineurin.[1][3][4] By blocking calcineurin, Cyclosporin A prevents the dephosphorylation and subsequent nuclear translocation of NFAT, thereby inhibiting IL-2 production and suppressing the T-cell-mediated immune response.[1][3][4][7]

The Next Generation: Discovery and Development of Voclosporin

While Cyclosporin A was a groundbreaking drug, its use was associated with significant side effects, including nephrotoxicity and hypertension. This prompted the search for new derivatives with improved safety and efficacy profiles. Voclosporin (formerly ISA247) emerged as a promising next-generation calcineurin inhibitor.

Discovered in the 1990s by Isotechnika (which later merged with Aurinia Pharmaceuticals), Voclosporin is a semi-synthetic analogue of Cyclosporin A.[8] It features a modification at a single amino acid residue, which results in a more potent and predictable inhibition of calcineurin.[8] This structural change also leads to a more stable and predictable pharmacokinetic profile, eliminating the need for therapeutic drug monitoring that is often required for Cyclosporin A.[9]

Voclosporin was specifically developed for the treatment of lupus nephritis, a serious complication of systemic lupus erythematosus (SLE). In January 2021, the FDA approved Voclosporin, under the brand name Lupkynis, as the first oral therapy for lupus nephritis.[8][10]

Experimental Protocols: Synthesis of Cyclosporin A Derivatives

The development of Cyclosporin A derivatives like Voclosporin relies on sophisticated synthetic chemistry. While the total synthesis of Cyclosporin A is a complex undertaking, semi-synthetic approaches starting from the natural product are more common for generating analogues.

General Strategy for Solid-Phase Synthesis of Cyclosporin Analogues

Solid-phase peptide synthesis (SPPS) offers an efficient method for creating libraries of Cyclosporin A analogues for structure-activity relationship studies.[11]

Key Steps:

-

Resin Loading: The first amino acid is attached to a solid support (resin).

-

Linear Peptide Assembly: The peptide chain is elongated through sequential coupling of Fmoc-protected amino acids. Special coupling reagents (e.g., HBTU/HATU) are often required to overcome the steric hindrance of N-methylated amino acids.

-

Cyclization: After the linear undecapeptide is assembled, it is cleaved from the resin and cyclized in solution. Alternatively, on-resin cyclization can be performed.

-

Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all protecting groups are removed.

-

Purification: The crude cyclic peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

Semi-Synthesis of Voclosporin from Cyclosporin A

The synthesis of Voclosporin starts with the natural product, Cyclosporin A.[12] A multi-step process is employed to introduce the specific modification at the desired amino acid residue.

A representative synthetic route involves:

-

Acetylation: The hydroxyl group of Cyclosporin A is protected with an acetyl group.[12][13]

-

Ozonolysis: The double bond in the side chain of the modified amino acid is cleaved via ozonolysis to form an aldehyde.[12][13]

-

Peterson Olefination: The aldehyde is reacted with a silyl-containing reagent to introduce the new carbon-carbon double bond with the desired stereochemistry.[14]

-

Deacetylation: The protecting acetyl group is removed to yield Voclosporin.[12][14]

-

Purification: The final product is purified, often through crystallization, to obtain high-purity Voclosporin.[13][14]

Quantitative Data: Clinical Efficacy and Safety of Voclosporin

The approval of Voclosporin for lupus nephritis was based on robust clinical trial data. The AURORA 1 and AURA-LV phase 3 clinical trials demonstrated the superiority of Voclosporin in combination with standard of care (mycophenolate mofetil and low-dose corticosteroids) compared to standard of care alone.

Table 1: Efficacy of Voclosporin in Lupus Nephritis (Pooled Data from AURORA 1 and AURA-LV Trials)

| Endpoint | Voclosporin + Standard of Care | Placebo + Standard of Care | Odds Ratio (95% CI) |

| Complete Renal Response at 1 Year | 50.9% | 39.0% | 1.74 (1.00-3.03)[15] |

Table 2: Key Safety Data for Voclosporin (AURORA 2 Trial - 3-Year Follow-up)

| Adverse Event | Voclosporin Group | Control Group |

| Any Adverse Event | 86% | 80%[15][16] |

| Glomerular Filtration Rate Decrease | 10.3% | 5.0%[15][16] |

| Hypertension | 8.6% | 7.0%[15][16] |

Table 3: Pharmacokinetic Parameters of Voclosporin

| Parameter | Value |

| Protein Binding | 97%[8] |

| Volume of Distribution | ~2,154 L[8] |

| Metabolism | Primarily by CYP3A4[8] |

| Terminal Half-Life | ~63.6 hours[8] |

| Cmax | ~955 ng/mL[8] |

| AUC | ~7693 ng*hr/mL[8] |

Conclusion

The journey from the discovery of Cyclosporin A in a soil fungus to the development of highly targeted derivatives like Voclosporin exemplifies the power of natural product chemistry and rational drug design. These calcineurin inhibitors have fundamentally changed the prognosis for patients requiring organ transplants and those suffering from severe autoimmune diseases. The continued exploration of Cyclosporin A analogues holds promise for the development of even more effective and safer immunomodulatory therapies in the future.

References

- 1. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cyclosporine? [synapse.patsnap.com]

- 5. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Voclosporin - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. University of Alberta adjunct professor and alumnus’ discovered drug, voclosporin, approved by the FDA for novel oral therapy of lupus nephritis | Pharmacy [ualberta.ca]

- 11. benchchem.com [benchchem.com]

- 12. Voclosporin: Synthesis and Description_Chemicalbook [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Safety and Efficacy of Long-Term Voclosporin Treatment for Lupus Nephritis in the Phase 3 AURORA 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Voclosporin exhibits positive long-term safety, efficacy data over 3 years [healio.com]

Cyclosporin A-Derivative 1 Free Base: A Technical Guide for Researchers

Disclaimer: Cyclosporin A-Derivative 1 Free base is a non-immunosuppressive, linear peptide intermediate derived from the ring-opening of Cyclosporin A (CsA). Specific biological activity and quantitative data for this derivative are not extensively available in the public domain. This guide will focus on the well-characterized parent compound, Cyclosporin A (CsA), as a reference research tool. The linear, non-immunosuppressive nature of the derivative suggests its biological activities may differ significantly from those of the cyclic parent compound.

Introduction

Cyclosporin A (CsA) is a potent cyclic undecapeptide isolated from the fungus Tolypocladium inflatum. It is a cornerstone immunosuppressive drug widely used in organ transplantation to prevent rejection and in the treatment of autoimmune diseases.[1] In the context of research, CsA and its analogs serve as invaluable tools to investigate cellular signaling pathways, particularly those involved in the immune response and viral replication. This compound is a crystalline intermediate of CsA, and while its direct biological functions are not well-documented, understanding the properties of CsA provides a critical foundation for its potential applications or further chemical modifications.[2][3]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | methyl 2-[[(2S)-2-[[(E, 2S, 3R, 4R)-3-acetyloxy-4-methyl-2-[methyl-[(2S)-3-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2R)-2-[[(2S)-2-[[(2S)-4-methyl-2-[methyl-[(2S)-3-methyl-2-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]butanoyl]amino]pentanoyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]butanoyl]amino]oct-6-enoyl]amino]butanoyl]-methylamino]acetate | [2] |

| CAS Number | 286852-20-8 | [2] |

| Molecular Formula | C65H117N11O14 | [2] |

| Molecular Weight | 1276.69 g/mol | [2] |

| Purity | >98% (HPLC) | [4] |

| Solubility | DMSO: 100 mg/mL (78.33 mM) | [4] |

| Storage | Store at -20°C | [1] |

Mechanism of Action of Cyclosporin A

The primary mechanism of action for Cyclosporin A's immunosuppressive effects involves the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[5]

Calcineurin-NFAT Signaling Pathway:

-

Binding to Cyclophilin: In the cytoplasm of T-lymphocytes, CsA binds to its intracellular receptor, cyclophilin A (CypA).[6]

-

Inhibition of Calcineurin: The CsA-CypA complex then binds to calcineurin, sterically blocking its phosphatase activity.[6]

-

Prevention of NFAT Activation: This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[7]

-

Suppression of Cytokine Gene Transcription: As phosphorylated NFAT cannot translocate to the nucleus, the transcription of genes for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), is suppressed.[7][8]

By inhibiting IL-2 production, CsA effectively dampens the activation and proliferation of T-cells, a critical step in the immune response.[1]

Other Signaling Pathways:

Beyond the calcineurin-NFAT pathway, CsA has been shown to modulate other signaling cascades:

-

JNK and p38 MAPK Pathways: CsA can block the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are also involved in T-cell activation.[4]

-

Mitochondrial Permeability Transition Pore (mPTP): CsA can inhibit the opening of the mPTP by binding to cyclophilin D.[3]

Caption: Cyclosporin A's mechanism of action in T-cells.

Quantitative Data for Cyclosporin A

The following tables summarize key quantitative data for the biological activities of Cyclosporin A.

Table 1: Immunosuppressive Activity

| Target | Assay | Cell Type/System | IC50 | Reference |

| Calcineurin | Cell-free phosphatase assay | Purified bovine brain calcineurin | 7 nM | [5] |

| Calcineurin | In vitro inhibition | Murine Peripheral Blood Lymphocytes (PBL) | 7.5 ng/mL | [9] |

| Calcineurin | In vitro inhibition | Murine Spleen Cells (SCS) | 24.4 ng/mL | [9] |

| T-cell response | Ex vivo cytokine induction | Spleen cells from CsA-treated mice | >300 µg/L | [10] |

| T-cell response | In vivo IFN-γ induction | Allogeneic response in mice | 517 - 886 µg/L | [10] |

Table 2: Antiviral Activity

| Virus | Assay | Cell Line | EC50 | Reference |

| Influenza A/WSN/33 (H1N1) | Plaque reduction assay | MDCK cells | 2.08 µM | [11] |

| SARS-CoV-2 | In vitro infection | Vero E6 cells | 3.5 µM | [12] |

| Coronaviruses (general) | In vitro studies | Various cell lines | Low micromolar range | [13] |

Experimental Protocols

Detailed methodologies for key experiments involving Cyclosporin A are provided below. These protocols can be adapted for the characterization of "this compound."

In Vitro Calcineurin Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphatase activity of calcineurin.

Materials:

-

Recombinant human Calcineurin

-

Recombinant human Cyclophilin A

-

Calmodulin

-

Serine/Threonine Phosphatase substrate (e.g., RII phosphopeptide)

-

Assay Buffer (e.g., 20 mM Tris, 10 mM MgCl2, 0.1 mM CaCl2, 1 mg/mL BSA, pH 7.5)

-

Cyclosporin A (positive control)

-

Test compound (this compound)

-

Malachite Green Phosphate (B84403) Detection Kit

-

96-well microplate

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of Cyclosporin A and the test compound in DMSO.

-

Prepare serial dilutions of the compounds in Assay Buffer.

-

Prepare a solution of Calcineurin, Cyclophilin A, and Calmodulin in Assay Buffer.

-

Prepare the substrate solution in Assay Buffer.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add the diluted compound or vehicle control.

-

Add the Calcineurin/Cyclophilin A/Calmodulin mixture to each well.

-

Incubate at 30°C for 10-15 minutes to allow for compound binding.

-

Initiate the reaction by adding the substrate to each well.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

-

Detection:

-

Stop the reaction and measure the amount of free phosphate released using a Malachite Green-based detection reagent according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

References

- 1. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ciclosporin - Wikipedia [en.wikipedia.org]

- 4. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. Cyclosporine A inhibits transcription of cytokine genes and decreases the frequencies of IL-2 producing cells in feline mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitating immunosuppression. Estimating the 50% inhibitory concentration for in vivo cyclosporine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Cyclosporin A: A Repurposable Drug in the Treatment of COVID-19? [frontiersin.org]

- 13. Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclosporin A-Derivative 1 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin (B1163) A-Derivative 1 Free base is a non-immunosuppressive, linear peptide intermediate derived from the well-known immunosuppressant, Cyclosporin A. This derivative is identified by the CAS number 1487360-85-9 . Its unique properties, particularly its lack of immunosuppressive activity while potentially retaining other biological functions of the parent molecule, make it a compound of significant interest for researchers in various fields, including virology, oncology, and cellular biology. This guide provides a comprehensive overview of the available technical information regarding Cyclosporin A-Derivative 1 Free base, including its synthesis, known biological context, and supplier information.

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively published in peer-reviewed literature, some key properties can be inferred from supplier information and the nature of the compound.

| Property | Value | Source |

| CAS Number | 1487360-85-9 | MedchemExpress, Pharmaffiliates, BLD Pharm |

| Molecular Formula | C65H118BF4N11O14 | Pharmaffiliates |

| Molecular Weight | 1364.53 g/mol | Pharmaffiliates |

| Description | A crystalline intermediate derived from the opening of cyclosporin A. It is a linear peptide. | MedchemExpress[1] |

| Biological Activity | Non-immunosuppressive derivative of Cyclosporin A. | MedchemExpress[1] |

| Storage | Store at -20°C for long-term stability. | MedchemExpress |

Synthesis

Cyclosporin A-Derivative 1 is generated through a ring-opening reaction of Cyclosporin A. This process is detailed in patent WO 2013167703 A1 . The key steps in the synthesis involve the acylation of the butenyl-methyl-threonine side chain of Cyclosporin A, followed by a ring-opening reaction between the sarcosine (B1681465) and N-methyl-leucine residues.[1]

Experimental Workflow: Synthesis of Cyclosporin A-Derivative 1

Caption: Synthetic workflow for Cyclosporin A-Derivative 1.

Biological Activity and Mechanism of Action

Cyclosporin A-Derivative 1 is characterized as a non-immunosuppressive derivative. This is a critical distinction from its parent compound, Cyclosporin A, which is a potent immunosuppressant. The immunosuppressive activity of Cyclosporin A is mediated through the formation of a complex with cyclophilin, which then inhibits the phosphatase activity of calcineurin. This inhibition prevents the activation of T-cells.

The lack of immunosuppressive activity in Cyclosporin A-Derivative 1 suggests that its linear structure prevents the formation of the specific conformational complex with cyclophilin and calcineurin required for T-cell inhibition. However, it may still interact with cyclophilins, a family of proteins with diverse cellular functions, including protein folding and signaling.

Non-immunosuppressive cyclosporin derivatives have been investigated for a range of therapeutic applications, including:

-

Antiviral Activity: Particularly against Hepatitis C virus (HCV) and coronaviruses, where cyclophilin inhibition can disrupt viral replication.

-

Antifungal Activity: Some non-immunosuppressive analogs have shown efficacy against fungal pathogens like Cryptococcus neoformans by inhibiting fungal cyclophilin and calcineurin.

-

Neurotrophic and Neuroprotective Effects: By inhibiting cyclophilin D in mitochondria, some derivatives may prevent mitochondrial permeability transition, a key event in cell death.[2]

While specific biological data for this compound is not yet available in the public domain, its non-immunosuppressive nature combined with its cyclophilin-binding potential makes it a valuable tool for research in these areas.

Signaling Pathway: Cyclosporin A vs. Non-Immunosuppressive Derivatives

Caption: Comparison of Cyclosporin A and its non-immunosuppressive derivative pathways.

Experimental Protocols

As there are no specific published experimental protocols for this compound, researchers should adapt protocols used for other non-immunosuppressive cyclosporin derivatives, such as NIM811 or Alisporivir. Key experimental areas would include:

Cyclophilin Binding Assays

To confirm the interaction of the derivative with its primary target, a cyclophilin binding assay is essential. This can be performed using techniques such as:

-

Fluorescence Polarization (FP): A competitive assay where the derivative displaces a fluorescently labeled ligand from cyclophilin.

-

Surface Plasmon Resonance (SPR): To determine the binding affinity and kinetics of the interaction.

In Vitro Antiviral Assays

For researchers investigating antiviral properties, standard cell-based assays can be employed:

-

HCV Replicon System: To measure the inhibition of viral replication in a controlled cellular environment.

-

Plaque Reduction Assays: To determine the EC50 (half-maximal effective concentration) against various viruses.

Mitochondrial Permeability Transition (mPT) Assays

To explore potential neuroprotective effects, the inhibition of mPT can be measured in isolated mitochondria:

-

Calcium-induced Swelling Assay: Mitochondria are treated with the compound, and swelling is induced by the addition of calcium. The change in absorbance over time indicates the extent of mPT inhibition.

Experimental Workflow: In Vitro Assay for Cyclophilin Inhibition

Caption: Workflow for a fluorescence polarization-based cyclophilin inhibition assay.

Supplier and Availability

This compound is available from several chemical suppliers specializing in research chemicals. Researchers should inquire directly with these suppliers for current stock levels, pricing, and available analytical data (e.g., Certificate of Analysis, HPLC, NMR).

| Supplier | Product Name | CAS Number |

| MedchemExpress | This compound | 1487360-85-9 |

| Pharmaffiliates | Cyclosporin A-Derivative 1 | 1487360-85-9 |

| BLD Pharm | Cyclosporin A-Derivative 1 | 1487360-85-9 |

| TargetMol | This compound | 1487360-85-9 |

| MOLNOVA | Cyclosporin A-Derivative 1 | 1487360-85-9 |

Conclusion

This compound represents an intriguing molecule for researchers exploring biological pathways modulated by cyclophilins, independent of immunosuppression. While detailed characterization and application data in peer-reviewed literature are currently sparse, its availability from commercial suppliers provides an opportunity for the scientific community to investigate its full potential. The information provided in this guide serves as a foundational resource for initiating such studies. It is anticipated that future research will further elucidate the specific mechanisms of action and therapeutic possibilities of this and other linear cyclosporin A derivatives.

References

Cyclosporin A-Derivative 1 Free Base: A Technical Guide to Purity and Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin (B1163) A is a potent immunosuppressant widely used in organ transplantation and for the treatment of autoimmune diseases. Its mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway. However, the immunosuppressive activity of Cyclosporin A can also lead to significant side effects. This has driven the development of derivatives with modified biological activities. "Cyclosporin A-Derivative 1 Free base" is a non-immunosuppressive crystalline intermediate derived from the ring-opening of Cyclosporin A.[1] This modification, which involves the acylation of the butenyl-methyl-threonine side chain followed by a ring-opening reaction between the sarcosine (B1681465) and N-methyl-leucine residues, results in a linear peptide intermediate.[1][2] This technical guide provides an in-depth overview of the purity and formulation considerations for this specific derivative, intended to support research and development activities.

Physicochemical Properties and Purity

"this compound" is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 286852-20-8 | [1] |

| Molecular Formula | C65H117N11O14 | [3] |

| Molecular Weight | 1276.69 g/mol | [3] |

| Purity (by HPLC) | >98% | [3] |

| Solubility | DMSO: 100 mg/mL (78.33 mM) | [3] |

Table 1: Physicochemical Properties of this compound

The purity of "this compound" is typically assessed using High-Performance Liquid Chromatography (HPLC). While a specific monograph for this derivative is not publicly available, methods for the parent compound, Cyclosporin A, can be adapted.

Purity Analysis: A Generalized HPLC Protocol

The following table outlines a typical starting point for an HPLC method for the purity analysis of Cyclosporin A and its derivatives, based on established methods.[4][5]

| Parameter | Recommended Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 75-80 °C |

| Detection | UV at 210-220 nm |

| Injection Volume | 20 µL |

Table 2: Generalized HPLC Parameters for Purity Determination

Experimental Workflow for HPLC Method Development and Validation

Caption: A typical workflow for the development and validation of an HPLC method.

Formulation Strategies

Due to its high molecular weight and lipophilicity, "this compound" is expected to have poor aqueous solubility, similar to the parent compound. Therefore, advanced formulation strategies are likely required to achieve adequate bioavailability for in vivo studies.

Nanoparticle-Based Formulations

Nanoparticle formulations are a promising approach for enhancing the solubility and bioavailability of poorly water-soluble drugs like cyclosporins.[6]

Table 3: Overview of Nanoparticle Formulation Approaches for Cyclosporin A

| Formulation Approach | Description | Key Advantages |

| Polymeric Nanoparticles | Encapsulation of the drug within a biodegradable polymer matrix (e.g., PLGA).[6] | Controlled release, protection from degradation. |

| Nanosuspensions | Reduction of the drug particle size to the nanometer range, stabilized by surfactants. | Increased surface area for dissolution, suitable for parenteral administration. |

| Lipid-Based Nanoparticles | Formulations using lipids as the core matrix, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). | High drug loading, good biocompatibility. |

Experimental Workflow for Nanoparticle Formulation

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US20020016290A1 - Cyclosporin a formulations as nanoparticles - Google Patents [patents.google.com]

- 4. Cyclosporine A-Nanosuspension: Formulation, Characterization and In Vivo Comparison with a Marketed Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of cyclosporine A nanoparticles by evaporative precipitation into aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation of polymeric nanoparticles of cyclosporin A using infrared pulsed laser - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cyclosporin A-Derivative 1 Free base: A Cell-Based Assay Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclosporin A (CsA) is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases.[1][2] Its primary mechanism of action involves the inhibition of calcineurin, a key phosphatase in the T-cell activation pathway.[3][4] CsA forms a complex with the intracellular protein cyclophilin, and this complex binds to and inhibits the phosphatase activity of calcineurin.[1][4] This blockade prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor essential for the expression of various cytokines, including Interleukin-2 (IL-2), which are critical for T-cell proliferation and activation.[1][2][4] Cyclosporin A-Derivative 1 Free base is a derivative of Cyclosporin A.[5] This document provides detailed protocols for cell-based assays to characterize the immunosuppressive activity of "this compound," hereafter referred to as Derivative 1.

Mechanism of Action: The Calcineurin-NFAT Signaling Pathway

The canonical signaling pathway targeted by Cyclosporin A and its derivatives is the Calcineurin-NFAT pathway, which is crucial for T-cell activation.

References

- 1. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ciclosporin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 钙调磷酸酶抑制剂 | MCE [medchemexpress.cn]

Application Notes and Protocols: Cyclosporin A-Derivative 1 Free Base for T-cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin (B1163) A (CsA) is a potent immunosuppressive agent widely used to prevent organ transplant rejection and treat autoimmune diseases. Its primary mechanism of action involves the inhibition of T-cell activation and proliferation.[1][2] "Cyclosporin A-Derivative 1 Free base" is a novel analog of Cyclosporin A developed to modulate the immune response, specifically targeting T-lymphocyte proliferation. These application notes provide a comprehensive guide for utilizing this compound in in vitro T-cell proliferation assays, including its mechanism of action, protocols for experimental setup, and data analysis.

Mechanism of Action

Cyclosporin A and its derivatives exert their immunosuppressive effects by inhibiting the calcineurin-mediated dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[1][3][4] In an activated T-cell, intracellular calcium levels rise, leading to the activation of calcineurin, a calcium-dependent phosphatase.[1][3] Calcineurin then dephosphorylates NFAT, allowing it to translocate from the cytoplasm to the nucleus.[1][3] Once in the nucleus, NFAT acts as a transcription factor, inducing the expression of genes crucial for T-cell activation and proliferation, most notably Interleukin-2 (IL-2).[1][2][3]

"this compound," like its parent compound, is believed to first bind to an intracellular protein called cyclophilin.[1][2] The resulting complex of the derivative and cyclophilin then binds to and inhibits calcineurin.[1][3] This inhibition prevents NFAT dephosphorylation, halting its nuclear translocation and subsequent IL-2 gene transcription. The lack of IL-2, a critical T-cell growth factor, ultimately leads to the suppression of T-cell proliferation.[1][5]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for "this compound" in a typical T-cell proliferation assay. This data is for illustrative purposes and should be determined experimentally for each specific assay.

| Parameter | This compound | Cyclosporin A (Reference) |